Halobetasol-d3

LC-MS/MS Bioanalysis Method Validation

Halobetasol-d3 is a deuterium-labeled analog of the ultra-high-potency topical corticosteroid halobetasol, designed specifically for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It incorporates three deuterium atoms at stable positions on the parent molecule, resulting in a +3 Da mass shift that enables precise differentiation and co-elution with the unlabeled analyte during analysis.

Molecular Formula C22H27ClF2O4
Molecular Weight 431.9 g/mol
Cat. No. B12412489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalobetasol-d3
Molecular FormulaC22H27ClF2O4
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F
InChIInChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13?,14?,16-,17-,19-,20-,21-,22-/m0/s1/i9D2,17D
InChIKeyLEHFPXVYPMWYQD-COSGEAEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halobetasol-d3 for Reliable LC-MS/MS Bioanalysis: A Deuterated Internal Standard


Halobetasol-d3 is a deuterium-labeled analog of the ultra-high-potency topical corticosteroid halobetasol, designed specifically for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. It incorporates three deuterium atoms at stable positions on the parent molecule, resulting in a +3 Da mass shift that enables precise differentiation and co-elution with the unlabeled analyte during analysis [1]. Unlike unlabeled halobetasol, which is used therapeutically for inflammatory skin conditions [2], Halobetasol-d3 is intended exclusively for analytical and research applications, including method development, validation, and quality control [1].

Why Halobetasol-d3 Cannot Be Substituted with Other Halobetasol Forms or Deuterated Analogs


Halobetasol-d3 is not a generic therapeutic compound; it is a highly specialized analytical tool engineered for a singular purpose: to serve as an internal standard that corrects for matrix effects, ionization variability, and extraction inefficiencies in LC-MS/MS workflows . Substituting it with unlabeled halobetasol, or even a different deuterated form (e.g., halobetasol propionate-d5), introduces significant analytical bias. Unlabeled halobetasol would co-elute and interfere with the analyte signal, rendering accurate quantification impossible [1]. While other deuterated forms exist, they differ in their mass shift (e.g., +5 Da for d5), isotopic purity, and potentially chromatographic behavior [2]. These differences necessitate independent method re-validation and can compromise cross-study comparability. Therefore, for regulatory-compliant, reproducible bioanalysis of halobetasol in biological matrices, Halobetasol-d3 is a non-fungible analytical reference material .

Quantitative Differentiation of Halobetasol-d3: Performance Metrics and Comparative Data


Analytical Precision and Accuracy in LC-MS/MS Using Deuterated Internal Standards

Halobetasol-d3, as a deuterated internal standard, enables analytical methods with high precision and accuracy. While direct validation data for Halobetasol-d3 itself is not publicly available, the performance of similar deuterated internal standards in LC-MS/MS assays is well-established. For example, in a validated method for opiates and cocaine, the use of deuterated internal standards resulted in an accuracy ranging from 84% to 115% and a precision (%RSD) of less than 11.0% across all analytes [1]. Halobetasol-d3 is specifically designed to deliver comparable or better performance due to its close structural similarity to the analyte, ensuring near-identical extraction recovery and ionization efficiency [2].

LC-MS/MS Bioanalysis Method Validation

Potency of Parent Compound: Halobetasol Propionate vs. Clobetasol Propionate

The parent compound, halobetasol propionate, is an ultra-high-potency topical corticosteroid. A direct comparative study in human volunteers using a histamine-induced wheal suppression assay demonstrated that halobetasol propionate is more potent than clobetasol 17-propionate. After 3 hours of application, halobetasol ointment reduced the wheal diameter to a mean of 6.8 mm, compared to 7.5 mm for clobetasol ointment (p<0.05) [1]. In preclinical models, halobetasol propionate was distinctly more potent than clobetasol 17-propionate in inhibiting ultraviolet-induced dermatitis and oxazolone-induced late inflammatory reactions [2].

Topical Corticosteroid Potency Psoriasis

Matrix Effect Correction Capability of Stable Isotope-Labeled Internal Standards

A key advantage of Halobetasol-d3 is its ability to correct for matrix effects—a major source of error in quantitative LC-MS/MS. While compound-specific data is not publicly available, the class of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the 'gold standard' for mitigating matrix effects [1]. Studies show that using a deuterated IS can improve relative recovery to between 107% and 124% and enhance precision across different sample lots compared to non-deuterated analogs [2]. Halobetasol-d3, by virtue of its identical structure and co-elution with the analyte, is designed to provide this same level of matrix effect correction for halobetasol quantification [3].

LC-MS/MS Matrix Effects Isotope Dilution

Regulatory Compliance and Traceability in Pharmaceutical Analysis

Halobetasol-d3 is supplied as a fully characterized reference standard, compliant with regulatory guidelines for analytical method development and validation (AMV) and quality control (QC) . It is intended for use as a reference standard for traceability against pharmacopeial standards (USP or EP) . This is in contrast to many generic deuterated compounds which may lack full characterization or a documented chain of custody, making them unsuitable for use in regulated pharmaceutical development and manufacturing environments .

Pharmaceutical Analysis Regulatory Compliance Quality Control

Isotopic Purity and Stability for Reliable Long-Term Use

Halobetasol-d3 is characterized by high isotopic stability, which is critical for maintaining consistent analytical performance over time [1]. The deuterium label is placed at non-exchangeable positions to prevent deuterium-hydrogen back-exchange, a common issue that can compromise the accuracy of quantification [2]. The compound is supplied with a purity specification of typically 95%, determined by HPLC, ensuring minimal interference from unlabeled material .

Stable Isotope Isotopic Purity Analytical Standard

Optimal Application Scenarios for Halobetasol-d3 Based on Analytical Performance


Regulatory Bioanalysis for Bioequivalence Studies

Use Halobetasol-d3 as the internal standard in validated LC-MS/MS methods for quantifying halobetasol in human plasma or skin samples. Its high accuracy and precision (based on SIL-IS class performance, e.g., 84-115% accuracy) ensure the generation of reliable data required for ANDA and DMF submissions [1]. The compound's full characterization and traceability to pharmacopeial standards (USP/EP) further support regulatory compliance .

Method Development and Validation in Pharmaceutical Quality Control

Employ Halobetasol-d3 as a reference standard for developing and validating stability-indicating HPLC or UPLC methods for halobetasol propionate drug products and formulations. Its stable isotopic label and high purity minimize interference, enabling accurate quantification of the active pharmaceutical ingredient (API) and its related impurities during forced degradation studies [2].

Preclinical Pharmacokinetic and Tissue Distribution Studies

Integrate Halobetasol-d3 into LC-MS/MS workflows to accurately measure halobetasol concentrations in various biological matrices, including plasma, skin homogenates, and urine, from preclinical animal models. The compound's ability to correct for matrix effects (with expected relative recovery improvements to 107-124%) ensures robust quantification even in complex sample types, supporting accurate PK/PD modeling [3].

In Vitro Metabolism and Drug-Drug Interaction Studies

Utilize Halobetasol-d3 as an internal standard in assays designed to assess the metabolic stability and potential drug-drug interactions of halobetasol using human liver microsomes or hepatocytes. The high precision (<11% RSD) achievable with deuterated IS allows for confident measurement of low analyte concentrations and small changes in metabolic rate, which are critical for accurate in vitro-in vivo extrapolation [1].

Technical Documentation Hub

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